

(R)-ethyl 2-hydroxybutanoate CAS number and synonyms

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Compound of Interest

Compound Name: *Ethyl 2-Hydroxybutyrate*

Cat. No.: *B1661012*

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An In-depth Technical Guide to (R)-ethyl 2-hydroxybutanoate

For researchers, scientists, and drug development professionals, (R)-ethyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity

CAS Number: 87172-81-4[1][2]

Synonyms:

- (R)-2-hydroxybutanoate[1]
- Ethyl (2R)-2-hydroxybutanoate[2]
- Butanoic acid, 2-hydroxy-, ethyl ester, (2R)-[1][2]
- r-ethyl hydroxybutyrate[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-ethyl 2-hydroxybutanoate.

Property	Value	Source
Molecular Formula	C6H12O3	[1] [2] [3]
Molecular Weight	132.16 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[4] [5]
Density	1.01 g/cm ³	[4] [5]
Boiling Point	167 °C @ 760 mmHg (est.)	[4] [6]
pKa	13.21 ± 0.20 (Predicted)	[1] [4]
Refractive Index	1.4160 to 1.4200	[4]
Solubility	Soluble in alcohol and ether. Water solubility is estimated at 1.592e+005 mg/L @ 25 °C.	[4] [6]

Experimental Protocols

A common method for the synthesis of chiral α -hydroxy esters is the asymmetric reduction of the corresponding α -keto ester. Below is a representative protocol adapted from the synthesis of a similar compound, which can be modified for the preparation of (R)-ethyl 2-hydroxybutanoate.

Asymmetric Reduction of Ethyl 2-oxobutanoate

This procedure illustrates a stereoselective reduction of an α -keto ester to the corresponding (R)- α -hydroxy ester using a chiral reducing agent.

Materials:

- Ethyl 2-oxobutanoate
- L-(+)-tartaric acid
- Sodium borohydride
- Tetrahydrofuran (THF), anhydrous

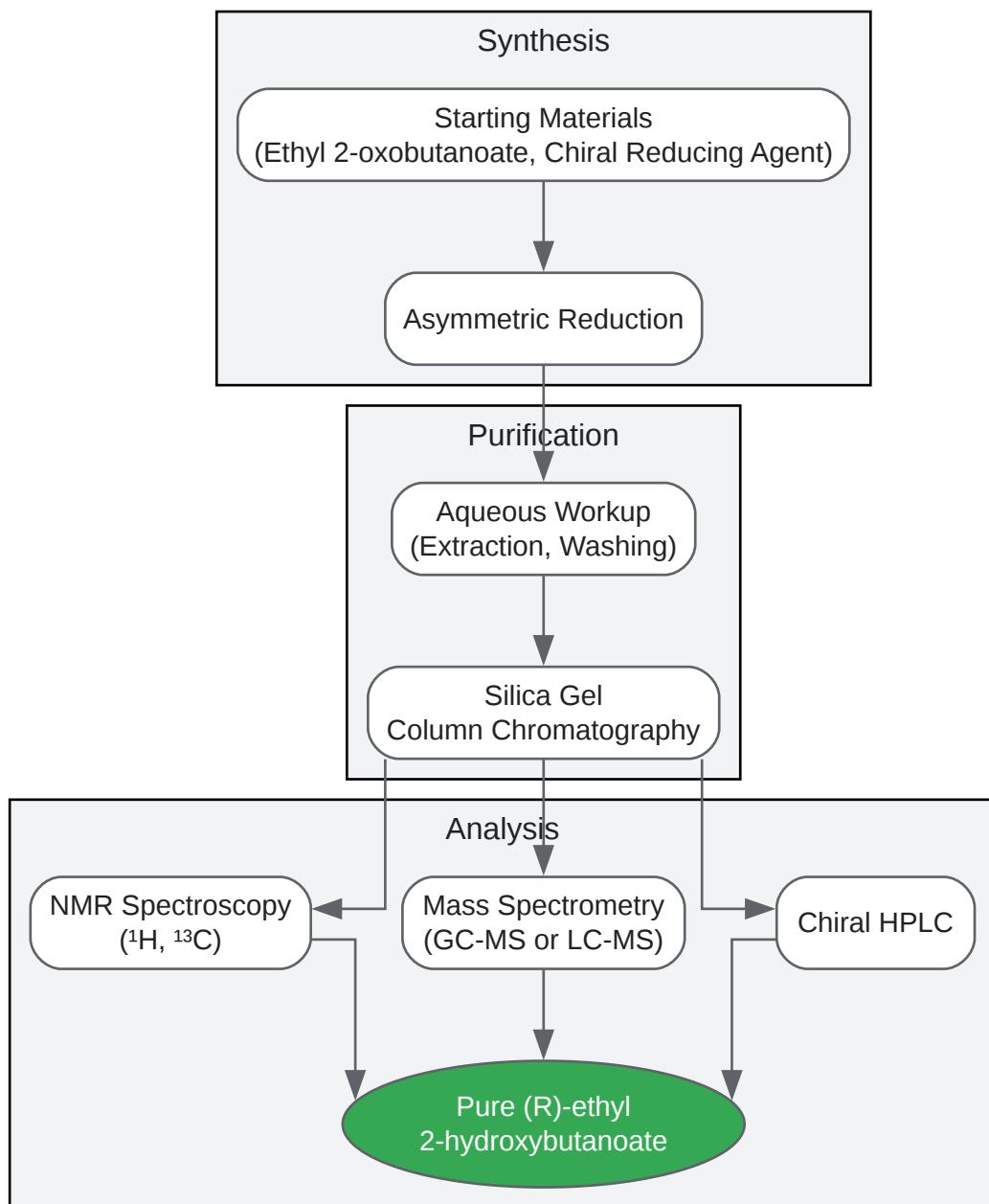
- 1N Hydrochloric acid (HCl)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and n-hexane for chromatography

Procedure:

- A solution of L-(+)-tartaric acid (15.5 mmol) in 50 mL of anhydrous THF is cooled to -20°C in a cryostat.
- To this solution, a solution of ethyl 2-oxobutanoate (3.8 mmol) in 2 mL of THF is added.
- Sodium borohydride (15.5 mmol) is added in one portion with vigorous stirring. The reaction mixture is maintained at -20°C and stirred for 13 hours.[7][8]
- The reaction is quenched by cooling the mixture in an ice bath and adding 25 mL of 1N HCl, followed by stirring for 30 minutes.[7][8]
- The THF is removed under reduced pressure. The remaining aqueous layer is extracted twice with diethyl ether (50 mL and 30 mL).[7][8]
- The combined organic extracts are washed sequentially with 30 mL of saturated aqueous sodium bicarbonate and 30 mL of saturated brine.[7][8]
- The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.[7][8]
- The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield (R)-ethyl 2-hydroxybutanoate.[7]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of (R)-ethyl 2-hydroxybutanoate.



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Caption: Workflow for the synthesis and characterization of (R)-ethyl 2-hydroxybutanoate.

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